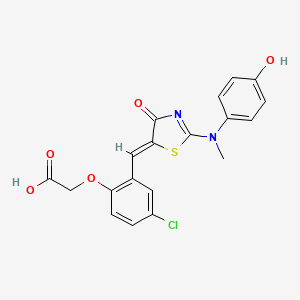

(Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid

Description

Properties

IUPAC Name |

2-[4-chloro-2-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O5S/c1-22(13-3-5-14(23)6-4-13)19-21-18(26)16(28-19)9-11-8-12(20)2-7-15(11)27-10-17(24)25/h2-9,23H,10H2,1H3,(H,24,25)/b16-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMCLNBTIMILLI-SXGWCWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=C(C=CC(=C3)Cl)OCC(=O)O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCC(=O)O)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes available research findings, experimental data, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole moiety, a chloro-substituted phenyl group, and a phenoxyacetic acid structure, which may contribute to its diverse biological activities. The molecular formula is C₁₈H₁₈ClN₃O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . A study involving the National Cancer Institute's (NCI) 60 cell line screening revealed that the compound demonstrated varying degrees of growth inhibition across different cancer types, including leukemia and CNS cancers. The mean growth inhibition percentage was recorded at 104.68% , suggesting a modest anticancer effect.

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

This data indicates that while the compound did not exhibit robust anticancer activity in all tested lines, it did show selective inhibition in specific leukemia cell lines, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

The proposed mechanism of action for this compound involves interference with cancer cell proliferation pathways. Preliminary studies suggest that it may inhibit DNA replication processes in adenoviruses, which could be extrapolated to similar mechanisms in cancer cells . This aligns with findings from related compounds that target similar pathways.

Other Biological Activities

In addition to anticancer effects, this compound has been studied for its potential anti-inflammatory properties. Compounds with similar structural motifs have shown promise in modulating inflammatory responses, suggesting avenues for exploring this compound's efficacy in inflammatory diseases .

In Vivo Studies

While most current research focuses on in vitro assays, some preliminary in vivo studies have suggested that compounds structurally related to this compound exhibit favorable toxicity profiles. For instance, a related compound demonstrated low toxicity at doses up to 150 mg/kg in hamster models, indicating potential safety for further development .

Comparative Studies

Comparative studies against established anticancer agents like niclosamide have shown that certain derivatives maintain low micromolar potency while exhibiting improved selectivity indexes (SI > 100). Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy while minimizing cytotoxicity .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound has been recognized for its potential in drug discovery due to its diverse functional groups that allow for multiple interactions with biological targets. Research indicates that similar compounds exhibit various biological activities, including:

- Anti-inflammatory properties: The thiazole moiety is particularly noted for its ability to inhibit specific enzymes involved in inflammatory pathways.

- Antimicrobial activity: Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use as antibiotics.

- Anticancer effects: The compound's structural features suggest it could be explored for treating various cancers by modulating signaling pathways relevant to cancer progression.

Synthesis and Chemical Properties

The synthesis of (Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid can be efficiently achieved through multicomponent reactions (MCRs). MCRs are advantageous in producing complex molecules with higher yields compared to traditional methods. The chemical reactivity of this compound can be understood through its functional groups, which may participate in various organic reactions such as nucleophilic substitutions and esterifications.

Research has demonstrated the biological activity of this compound through several methodologies:

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Anticancer Activity: A study conducted by the National Cancer Institute evaluated a structurally similar compound against a panel of human tumor cell lines, demonstrating significant antimitotic activity with mean growth inhibition values indicating potential as a lead compound for further development .

- Antimicrobial Efficacy: Research has shown that derivatives containing the thiazole ring exhibit potent antibacterial properties, outperforming standard antibiotics in certain tests .

- Inflammatory Response Modulation: Investigations into the anti-inflammatory properties revealed that compounds with similar structures effectively reduced markers of inflammation in vitro, suggesting therapeutic potential for inflammatory diseases .

Future Directions and Potential Applications

Given its promising biological activities, this compound warrants further investigation in the following areas:

- Drug Development: Its unique structure makes it an excellent candidate for modifying existing drugs or developing new therapeutic agents targeting inflammation and cancer.

- Pharmacological Research: Continued studies on its pharmacokinetics and toxicity profiles will be essential for assessing its viability as a therapeutic agent.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase LogP and may enhance target binding via hydrophobic interactions.

- Methoxy groups (e.g., in analog) reduce steric hindrance compared to chloro substituents.

Research Tools and Validation

- Crystallography : Tools like SHELXL and ORTEP-3 (-7) confirm Z-configuration and planarity of the thiazole-benzylidene system, critical for structure-activity relationships.

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions, starting with thiazole ring formation followed by coupling with substituted phenoxyacetic acid derivatives. Key steps include:

- Condensation : Use of 4-hydroxyphenyl-methylamine derivatives with thiazol-4-one precursors under reflux in ethanol or acetic acid (optimized for Z-isomer selectivity) .

- Coupling : Introduction of the phenoxyacetic acid moiety via nucleophilic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) to avoid side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the pure Z-isomer. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate) .

Q. How should researchers characterize the structural integrity of this compound, particularly its Z-configuration?

- Methodological Answer : Structural confirmation relies on a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for diagnostic peaks: (i) thiazole ring protons at δ 6.8–7.2 ppm, (ii) methylene (=CH–) protons adjacent to the imine group (δ 8.1–8.5 ppm, singlet), and (iii) acetic acid protons (δ 3.7–4.1 ppm) .

- ¹³C NMR : Confirm the carbonyl (C=O) groups at ~170–175 ppm and the imine (C=N) at ~160 ppm .

- IR Spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹), C=N (1580–1620 cm⁻¹), and O–H (phenolic, ~3200 cm⁻¹) .

- X-ray Crystallography : Resolve the Z-configuration via single-crystal analysis, focusing on the dihedral angle between the thiazole and phenyl rings (<30° for Z-isomers) .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules (e.g., proteins), and what methodologies are suitable for studying these interactions?

- Methodological Answer : Computational and experimental approaches are combined:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). Focus on the thiazole and phenoxyacetic acid moieties as key interaction sites .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD values) in buffer systems (pH 7.4, 25°C) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics. Use a 1:1 binding model for analysis .

Q. What strategies mitigate structural instability (e.g., isomerization or oxidation) during in vitro assays?

- Methodological Answer : Stability challenges arise from the conjugated imine and phenolic groups:

- Light Sensitivity : Store solutions in amber vials and conduct experiments under dim light to prevent Z→E isomerization .

- Oxidative Degradation : Add antioxidants (e.g., 0.1% ascorbic acid) to buffers and maintain inert atmospheres (N₂ or Ar) during long-term incubations .

- pH Control : Use phosphate buffers (pH 6.5–7.5) to stabilize the acetic acid moiety and avoid alkaline conditions that promote hydrolysis .

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies often stem from differences in substituent effects or assay conditions:

- Structural Analog Comparison : Compare bioactivity data with analogs (e.g., chloro vs. methoxy substituents) to identify structure-activity relationships (SAR) .

- Assay Standardization : Re-evaluate activities under uniform conditions (e.g., 48-hour incubation, 10% FBS in DMEM) and use reference compounds (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, controlling for variables like cell line heterogeneity .

Methodological Notes for Data Reproducibility

- Synthetic Reproducibility : Document exact molar ratios (e.g., 1:1.2 for amine:thiazole precursors) and solvent purity (>99%) to ensure consistency .

- Analytical Cross-Validation : Correlate NMR/IR data with high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., m/z calculated for C₂₀H₁₆ClN₃O₅S: 445.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.